3-Hydroxy-2-propyl-4H-pyran-4-one
Description
3-Hydroxy-2-propyl-4H-pyran-4-one is a substituted pyranone derivative characterized by a six-membered oxygen-containing heterocyclic ring (4H-pyran-4-one core). The compound features a hydroxyl group at the C3 position and a propyl substituent at the C2 position.
Properties
CAS No. |
4940-16-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-hydroxy-2-propylpyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-8(10)6(9)4-5-11-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
DWAFWTJANIITML-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)C=CO1)O |
Canonical SMILES |
CCCC1=C(C(=O)C=CO1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Key Compounds:
3-Hydroxy-2-methyl-4H-pyran-4-one Substituents: Hydroxy (C3), methyl (C2). Properties: Acts as a ligand for metal ions (e.g., Fe³⁺, Al³⁺) and is used in synthetic chemistry. Its methyl group enhances lipophilicity compared to unsubstituted pyranones . Safety: Classified as hazardous, requiring precautions during handling (CAS 118-71-8) .
Properties: Demonstrates strong metal-chelating capabilities but lower solubility in nonpolar solvents due to the absence of alkyl groups .
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one
- Substituents : Acetyl (C3), methyl (C2), phenyl (C6).
- Properties : The acetyl and phenyl groups increase steric bulk and electronic complexity, making it suitable for specialized organic reactions (CAS 10037-18-0) .
Tetrahydro-4H-pyran-4-one Structure: Saturated pyranone ring. Applications: Used in reductive amination reactions (e.g., synthesis of amine derivatives in pharmaceuticals) due to its reduced ring strain .
Comparative Analysis Table
Functional Group Impact on Properties
- Alkyl Chains (Propyl vs. Methyl): A propyl group at C2 (vs. Longer alkyl chains may reduce crystallinity compared to methyl-substituted analogs.
Hydroxyl Position (C3 vs. C4) :
Saturation vs. Aromaticity :
- Saturated derivatives (e.g., tetrahydro-4H-pyran-4-one) exhibit reduced conjugation, altering reactivity in nucleophilic additions .
Preparation Methods
Halogen-Mediated Oxidation of Furfuryl Alcohol Derivatives
Reaction Mechanism and Stoichiometry
The one-pot synthesis of 3-hydroxy-2-propyl-4H-pyran-4-one from propyl-substituted furfuryl alcohols proceeds via sequential halogenation and hydrolysis. As detailed in US4323506A, aqueous chlorine or bromine oxidizes the furan ring at −10°C to 10°C, forming a 6-hydroxy-2H-pyran-3(6H)-one intermediate. This intermediate undergoes acid-catalyzed hydrolysis at 100–110°C, eliminating hydrogen halide to yield the γ-pyrone core. Critical to avoiding aldol condensation byproducts is maintaining pH <4 during hydrolysis, achieved through in situ HCl generation.
Solvent Optimization
Co-solvents like methanol (20–30% v/v) enhance furfuryl alcohol solubility without hindering halogen diffusion. Patent data indicate methanol/water systems increase yields by 12–15% compared to pure aqueous media. High-boiling solvents (e.g., ethylene glycol) enable reflux hydrolysis but require post-reaction distillation, adding 2–3 hours to processing.
Industrial-Scale Implementation
A pilot plant protocol from US4323506A outlines:
- Charge 2-propylfurfuryl alcohol (1.2 mol) into chilled (−5°C) 25% methanol/water
- Introduce Cl₂ gas (2.4 mol) over 90 minutes at 3–5°C
- Heat to 105°C for 120 minutes under N₂ purge
- Cool, neutralize with NaHCO₃, extract with ethyl acetate
Yield: 86.4% purity by HPLC; residual chloride <0.1%.
Table 1: Halogenation-Hydrolysis Performance Metrics
| Parameter | Chlorine | Bromine | Cl₂/Br₂ Mix |
|---|---|---|---|
| Yield (%) | 85–88 | 82–84 | 79–81 |
| Reaction Time (h) | 3.5 | 4.2 | 4.0 |
| Byproducts (Area%) | 1.2 | 2.8 | 3.1 |
| Halogen Efficiency (%) | 94 | 89 | 87 |
Grignard Reagent Alkylation of Pyranone Intermediates
Propyl Sidechain Introduction
CN104557830A discloses a two-stage synthesis:
- Condensation of α-furyl alkyl aldehyde with ethylmagnesium bromide (0–10°C) forms 2-propylfurfural.
- Chlorine oxidation in ethanol/water (50–70°C) followed by zinc reduction yields this compound.
Stereochemical Control
Grignard addition to the aldehyde carbonyl proceeds with 78–82% anti selectivity, influenced by ether solvent polarity. THF increases syn:anti ratio to 1:3.2 versus diethyl ether’s 1:4.1. Recrystallization from ethanol/water mixtures enriches the desired anti isomer to >95%.
Process Economics
Comparative cost analysis (100 kg batch):
Catalytic Dehydrogenation of Dihydropyranones
Purity Optimization and Industrial Crystallization
Comparative Analysis of Synthesis Routes
Table 2: Method Comparison for this compound Production
| Parameter | Halogenation | Grignard | Catalytic Dehydrogenation |
|---|---|---|---|
| Typical Yield (%) | 85–88 | 80–83 | 65–68 |
| Purity (%) | 98.5–99.2 | 97–98 | 93–95 |
| Reaction Scale (kg/batch) | 50–500 | 10–100 | 1–5 |
| E-Factor (kg waste/kg product) | 8.2 | 11.4 | 6.7 |
| CO₂ Emissions (kg/kg product) | 4.1 | 5.8 | 3.9 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Hydroxy-2-propyl-4H-pyran-4-one with high purity for research purposes?
- Methodology : Adapt synthesis protocols from structurally analogous pyrans. For example, use a Friedländer reaction (common in pyran derivatives) with appropriate starting materials like acetyl or propyl precursors under controlled reflux conditions . Purification can involve column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .
Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be optimized for characterizing this compound?
- Methodology :
- NMR : Compare chemical shifts with structurally similar compounds (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one ). Expect distinct proton signals for the hydroxyl group (δ 10–12 ppm) and pyran ring protons (δ 6–8 ppm).
- IR : Identify key functional groups: O–H stretch (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C–O–C (~1250 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like PubChem .
Q. What are the key considerations when designing biological activity assays for this compound's antimicrobial potential?
- Methodology : Follow standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Use reference strains (e.g., E. coli, S. aureus) and include positive controls (e.g., ciprofloxacin). Account for solubility issues by using DMSO (≤1% v/v) and validate results with cytotoxicity assays (e.g., MTT on mammalian cells) .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting data regarding the antioxidant vs. pro-oxidant activities observed in different studies?
- Methodology :
- Systematic Variation : Test under varying pH, temperature, and redox conditions to identify context-dependent behavior.
- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical species (e.g., hydroxyl radicals) generated in pro-oxidant conditions .
- Meta-Analysis : Compare data across studies using structurally related pyrans (e.g., 3-Hydroxy-4-pyrone ) to identify substituent effects (propyl vs. methyl groups) .
Q. How can computational chemistry methods be applied to predict the compound's interaction with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with crystal structures of analogous complexes (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one ).
- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER) to assess hydrogen bonding and hydrophobic interactions .
Q. What advanced purification techniques are recommended for isolating stereoisomers of this compound?
- Methodology :
- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases.
- Crystallization : Induce enantiomer separation using chiral resolving agents (e.g., tartaric acid derivatives) .
- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with known standards .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?
- Methodology :
- Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, pH).
- Accelerated Stability Studies : Use HPLC to monitor degradation products under stress (e.g., 40°C/75% RH for 4 weeks).
- Cross-Validation : Compare results with analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one ) to isolate substituent effects .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
